molecular formula C12H14O3 B14723497 1-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]ethanone CAS No. 5438-55-1

1-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]ethanone

Cat. No.: B14723497
CAS No.: 5438-55-1
M. Wt: 206.24 g/mol
InChI Key: CHHFXWGARSXQNF-UHFFFAOYSA-N
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Description

1-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]ethanone is an organic compound belonging to the class of phenylpropanoids. This compound is characterized by the presence of a hydroxy group, a methoxy group, and a prop-2-en-1-yl group attached to a phenyl ring, along with an ethanone group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]ethanone can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with prop-2-en-1-yl bromide in the presence of a base, followed by oxidation to form the ethanone group. The reaction conditions typically include a solvent such as ethanol or methanol and a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]ethanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

CAS No.

5438-55-1

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

1-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)ethanone

InChI

InChI=1S/C12H14O3/c1-4-5-9-6-10(8(2)13)7-11(15-3)12(9)14/h4,6-7,14H,1,5H2,2-3H3

InChI Key

CHHFXWGARSXQNF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)OC)O)CC=C

Origin of Product

United States

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